Boc-4-(benzyloxy)-DL-tryptophan Boc-4-(benzyloxy)-DL-tryptophan
Brand Name: Vulcanchem
CAS No.:
VCID: VC18338446
InChI: InChI=1S/C23H26N2O5/c1-23(2,3)30-22(28)25-18(21(26)27)12-16-13-24-17-10-7-11-19(20(16)17)29-14-15-8-5-4-6-9-15/h4-11,13,18,24H,12,14H2,1-3H3,(H,25,28)(H,26,27)
SMILES:
Molecular Formula: C23H26N2O5
Molecular Weight: 410.5 g/mol

Boc-4-(benzyloxy)-DL-tryptophan

CAS No.:

Cat. No.: VC18338446

Molecular Formula: C23H26N2O5

Molecular Weight: 410.5 g/mol

* For research use only. Not for human or veterinary use.

Boc-4-(benzyloxy)-DL-tryptophan -

Specification

Molecular Formula C23H26N2O5
Molecular Weight 410.5 g/mol
IUPAC Name 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylmethoxy-1H-indol-3-yl)propanoic acid
Standard InChI InChI=1S/C23H26N2O5/c1-23(2,3)30-22(28)25-18(21(26)27)12-16-13-24-17-10-7-11-19(20(16)17)29-14-15-8-5-4-6-9-15/h4-11,13,18,24H,12,14H2,1-3H3,(H,25,28)(H,26,27)
Standard InChI Key PGYZDLIGCGPFCH-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NC(CC1=CNC2=C1C(=CC=C2)OCC3=CC=CC=C3)C(=O)O

Introduction

Synthesis and Protective Group Strategies

Synthetic Pathways

The synthesis of Boc-4-(benzyloxy)-DL-tryptophan typically follows a multi-step protocol:

  • Indole Functionalization: Introduction of the benzyloxy group to commercially available 4-hydroxytryptophan via Williamson ether synthesis, using benzyl bromide and a base.

  • Amino Protection: Subsequent Boc protection of the α-amino group employing di-tert-butyl dicarbonate (Boc2O\text{Boc}_2\text{O}) under alkaline conditions .

Optimization Insights:

  • Solvent selection (e.g., acetonitrile or methanol) significantly impacts alkylation efficiency during benzyloxy group installation .

  • Catalytic additives like 2,4,6-trimethylpyridine enhance reaction yields by mitigating acid-mediated side reactions .

Deprotection Dynamics

The orthogonal protection scheme allows sequential removal:

  • Boc Group: Cleaved via trifluoroacetic acid (TFA) in dichloromethane, yielding a free amine for peptide coupling.

  • Benzyloxy Group: Removed through hydrogenolysis (H2_2/Pd-C) or acidic conditions (HBr/AcOH), regenerating the hydroxyl functionality .

Applications in Peptide Synthesis

Boc-4-(benzyloxy)-DL-tryptophan is integral to constructing peptides requiring modified tryptophan residues. Its utility stems from:

Steric and Electronic Effects

  • Side Chain Stability: The benzyloxy group prevents oxidation of the indole ring during Merrifield synthesis.

  • Directed Coupling: Protection of the 4-position ensures regioselective incorporation into peptide sequences, avoiding cross-reactivity .

Case Study: Aza-Amino Acid Analogues

Research on aza-tryptophan derivatives highlights the role of protected intermediates. For instance, hydrazine alkylation methodologies developed for aza-phenylalanine synthesis provide a template for adapting similar strategies to Boc-4-(benzyloxy)-DL-tryptophan, enabling novel peptidomimetics.

Comparative Analysis with Related Derivatives

CompoundCAS NumberSubstituentMolecular Weight (g/mol)Key Application
Boc-4-hydroxy-DL-tryptophan1809205-80-8 -OH at C4320.34 Neurotransmitter studies
Boc-4-methyl-DL-tryptophan1219232-56-0 -CH3_3 at C4318.37 Hydrophobic peptide design
Boc-5-benzyloxy-DL-tryptophan1219197-92-8 -OBn at C5410.47 Regioselective coupling

Positional Isomerism: The 4- vs. 5-benzyloxy substitution (as in Boc-5-benzyloxy-DL-tryptophan ) alters electronic distributions, impacting reactivity in electrophilic aromatic substitutions.

Challenges and Future Directions

  • Synthetic Yield Optimization: Current benzyloxy installation methods yield 34–61% , necessitating improved catalytic systems.

  • Biological Profiling: Systematic studies are required to elucidate the pharmacokinetics and toxicity of Boc-protected tryptophan derivatives.

  • Deprotection Innovations: Developing photolabile or enzymatically cleavable protecting groups could enhance compatibility with green chemistry principles.

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